molecular formula C19H20N2O3 B3830634 2,5-Pyrrolidinedione, 3-[4-(1-methylethoxy)phenyl]-1-(phenylamino)- CAS No. 112706-45-3

2,5-Pyrrolidinedione, 3-[4-(1-methylethoxy)phenyl]-1-(phenylamino)-

Cat. No.: B3830634
CAS No.: 112706-45-3
M. Wt: 324.4 g/mol
InChI Key: DPWPIHPPPOWHOE-UHFFFAOYSA-N
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Description

The compound 2,5-Pyrrolidinedione, 3-[4-(1-methylethoxy)phenyl]-1-(phenylamino)- features a pyrrolidinedione core (a five-membered diketone ring) substituted with a phenylamino group at position 1 and a 4-(1-methylethoxy)phenyl group at position 3. The pyrrolidinedione core confers conformational rigidity, which may influence binding affinity and metabolic stability compared to flexible linear chains.

Properties

IUPAC Name

1-anilino-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13(2)24-16-10-8-14(9-11-16)17-12-18(22)21(19(17)23)20-15-6-4-3-5-7-15/h3-11,13,17,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWPIHPPPOWHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389158
Record name 2,5-Pyrrolidinedione, 3-[4-(1-methylethoxy)phenyl]-1-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112706-45-3
Record name 2,5-Pyrrolidinedione, 3-[4-(1-methylethoxy)phenyl]-1-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 3-[4-(1-methylethoxy)phenyl]-1-(phenylamino)- typically involves multi-step organic reactions. One common method includes the reaction of 4-(1-methylethoxy)aniline with succinic anhydride under controlled conditions to form the desired pyrrolidinedione derivative. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, like triethylamine, to facilitate the formation of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity 2,5-Pyrrolidinedione, 3-[4-(1-methylethoxy)phenyl]-1-(phenylamino)-.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 3-[4-(1-methylethoxy)phenyl]-1-(phenylamino)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

2,5-Pyrrolidinedione, 3-[4-(1-methylethoxy)phenyl]-1-(phenylamino)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,5-Pyrrolidinedione, 3-[4-(1-methylethoxy)phenyl]-1-(phenylamino)- exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to a cascade of biochemical events. These interactions are often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Analysis

Target Compound vs. Tandutinib (CAS-387867-13-2)
  • Core Structure :
    • Target: Pyrrolidinedione (diketone ring).
    • Tandutinib: Quinazoline (aromatic heterocycle with two nitrogen atoms) .
  • Substituents :
    • Both share the 4-(1-methylethoxy)phenyl group, which in Tandutinib is linked to a piperazinecarboxamide. This group likely enhances hydrophobic interactions in kinase binding pockets.
    • Tandutinib’s quinazoline core engages in hydrogen bonding with kinase ATP pockets, whereas the pyrrolidinedione’s carbonyl groups may mimic these interactions but with altered geometry .
Target Compound vs. BTK Inhibitors (e.g., Ibrutinib)
  • Core Structure: Ibrutinib: Pyrazolo[3,4-d]pyrimidine (planar, aromatic system) . Target: Non-aromatic, rigid diketone ring.
  • Substituents: Ibrutinib’s 4-phenoxyphenyl group parallels the target’s 4-isopropoxyphenyl, but the latter’s isopropyl ether may reduce metabolic oxidation compared to phenyl ethers .

Pharmacokinetic Considerations

  • However, the 4-isopropoxyphenyl group’s steric bulk may slow oxidative metabolism .
  • Solubility : The target compound’s diketone core may enhance water solubility compared to highly aromatic systems like ibrutinib, improving bioavailability.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Therapeutic Target Metabolic Stability
Target Compound Pyrrolidinedione 4-(1-Methylethoxy)phenyl, Phenylamino Potential kinase inhibitor Moderate (prone to hydrolysis)
Tandutinib Quinazoline 4-(1-Methylethoxy)phenyl, Piperazine FLT3/c-KIT kinases High
Ibrutinib Pyrazolopyrimidine 4-Phenoxyphenyl BTK kinase Moderate (CYP3A4 substrate)

Biological Activity

2,5-Pyrrolidinedione, 3-[4-(1-methylethoxy)phenyl]-1-(phenylamino)-, also known by its chemical formula C13H15NO3C_{13}H_{15}NO_3 and PubChem CID 214258, is a compound of significant interest due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological effects, and relevant case studies.

PropertyValue
Molecular FormulaC13H15NO3
Molecular Weight235.27 g/mol
CAS Number1005403-35-9
DensityNot specified
Boiling PointNot specified

Antimicrobial Properties

Research has indicated that compounds similar to 2,5-Pyrrolidinedione exhibit antibacterial and antifungal properties. For instance, derivatives of pyrrolidine have shown potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the pyrrolidine ring can enhance antimicrobial efficacy .

The biological activity of this compound is believed to be linked to its ability to inhibit bacterial cell wall synthesis and disrupt cellular processes. This mechanism is common among many antibiotics that target similar pathways .

Case Studies

  • Antibacterial Activity : A study on pyrrolidine derivatives demonstrated significant antibacterial activity against Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised individuals. The study highlighted the importance of specific substitutions on the pyrrolidine ring for enhancing antibacterial potency .
  • Antifungal Activity : In another investigation, related compounds were tested for antifungal properties against Candida species. Results indicated that certain derivatives exhibited effective inhibition, suggesting potential therapeutic applications in treating fungal infections .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of specific functional groups significantly influences the biological activity of 2,5-Pyrrolidinedione derivatives:

  • Aromatic Substituents : The introduction of aromatic groups such as phenyl or methoxyphenyl enhances lipophilicity and cellular uptake.
  • Alkyl Groups : The presence of alkyl substituents can improve solubility and bioavailability.
  • Nitrogen Functionality : Variations in nitrogen substitution impact both antibacterial and antifungal activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Pyrrolidinedione, 3-[4-(1-methylethoxy)phenyl]-1-(phenylamino)-
Reactant of Route 2
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2,5-Pyrrolidinedione, 3-[4-(1-methylethoxy)phenyl]-1-(phenylamino)-

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